(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide
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Description
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The structure of this compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data .Scientific Research Applications
Synthesis and Biological Activities
Novel compounds derived from visnaginone and khellinone, including various heterocyclic compounds, were synthesized and shown to have analgesic and anti-inflammatory activities, potentially through COX-2 inhibition. These findings suggest a method for creating compounds with significant therapeutic potential (A. Abu‐Hashem et al., 2020).
New thiazolidine-2,4-dione carboxamide and amino acid derivatives were synthesized, demonstrating weak to moderate antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Rakia Abd Alhameed et al., 2019).
Potential in Cancer Research
- A study on the development of 5-aroylindolyl-substituted hydroxamic acids revealed that one compound, N-Hydroxy-4-((5-(4-methoxybenzoyl)-1 H-indol-1-yl)methyl)benzamide, has potent inhibitory selectivity against histone deacetylase 6 (HDAC6). This compound demonstrated potential for treating Alzheimer's disease by decreasing tau protein phosphorylation and aggregation (Hsueh-Yun Lee et al., 2018).
Antimicrobial and Antifungal Agents
- A series of novel 2-(6-methoxy-2-naphthyl)propionamide derivatives were synthesized, showing significant antibacterial and antifungal activities. These findings suggest the potential of such compounds in treating microbial infections (M. Helal et al., 2013).
Synthesis and Characterization
- The synthesis and characterization of novel pyrido[3,2-f][1,4]thiazepines were explored through microwave-assisted synthesis, revealing better yields and shorter reaction times compared to traditional methods. This study demonstrates a practical approach to synthesizing complex heterocyclic compounds (R. Faty et al., 2011).
Properties
IUPAC Name |
N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S/c1-8-6-10(16-20-8)13(18)15-14-17(2)11-5-4-9(19-3)7-12(11)21-14/h4-7H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMGYEWAPIPNDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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